molecular formula C13H23N3 B2364356 1-(1-Adamantyl)-3-ethyl-guanidine CAS No. 803619-71-8

1-(1-Adamantyl)-3-ethyl-guanidine

Cat. No.: B2364356
CAS No.: 803619-71-8
M. Wt: 221.348
InChI Key: VGBFQSVFIIHEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Guanidine (B92328) Pharmacophore in Rational Drug Design

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged structure in medicinal chemistry. acs.orgnih.gov Its high basicity (pKa ≈ 13.6) ensures it is protonated under most physiological conditions, forming a stable, delocalized guanidinium (B1211019) cation. molport.comresearchgate.net This cationic head is capable of forming strong, multipoint hydrogen bonds and electrostatic interactions with biological targets such as carboxylate and phosphate (B84403) groups found in amino acid residues and cell membranes. researchgate.netnih.gov

This ability to engage in robust molecular recognition events makes the guanidine moiety a key component in a wide array of therapeutic agents, including antiviral, antibacterial, antidiabetic, and anti-inflammatory drugs. acs.orgirb.hrnih.gov Its incorporation into a molecule can significantly influence the compound's chemical and physicochemical properties, which are crucial for its biological activity. acs.org

The Adamantane (B196018) Moiety as a Privileged Scaffold in Bioactive Molecules

Adamantane is a rigid, tricyclic hydrocarbon (C₁₀H₁₆) with a unique diamondoid structure. google.com First discovered in petroleum in 1933, its cage-like structure has captured the attention of medicinal chemists, leading to its designation as a "privileged scaffold." nih.govnih.gov This status is owed to the predictable and beneficial ways it can modify a drug molecule's properties. The first significant application in medicine was amantadine (B194251) (1-aminoadamantane), which demonstrated activity against the influenza A virus. nih.gov

The adamantane cage is exceptionally rigid and conformationally locked. nih.gov This three-dimensional structure provides a stable, predictable anchor for pharmacophoric groups, allowing for precise positioning within a biological target's binding site. Unlike flexible alkyl chains or flat aromatic rings, the bulky, spherical shape of adamantane can access and form favorable van der Waals interactions within deep, hydrophobic pockets of enzymes and receptors. This has been described as a strategy to "escape the 'flat land' of modern drug discovery."

The most significant contribution of the adamantane moiety is its pronounced lipophilicity. nih.gov The incorporation of an adamantyl group into a lead compound dramatically increases its ability to partition into lipid environments, which can enhance membrane permeability and absorption. nih.gov This modification is a well-established strategy to improve a drug's pharmacokinetic profile, including its distribution and metabolic stability. nih.gov The rigid cage can also act as a shield, protecting adjacent functional groups from metabolic degradation, thereby potentially increasing the drug's half-life. nih.gov

Table 1: Physicochemical Properties of Adamantane-Based Scaffolds

Property Description Impact on Drug Design
Lipophilicity High affinity for nonpolar environments. Enhances membrane permeability, absorption, and can increase passage through the blood-brain barrier.
Rigidity Conformationally locked, cage-like structure. Provides a stable, 3D scaffold for precise orientation of functional groups, reducing entropic loss upon binding.
Volume Bulky and spherical shape. Facilitates binding to deep, hydrophobic pockets in biological targets.

| Stability | Chemically inert and resistant to metabolic degradation. | Can improve the metabolic stability and half-life of a drug. nih.gov |

Overview of Research Directions for Adamantane-Containing Guanidines

The logical combination of the target-binding guanidinium group with the lipophilic, anchoring adamantane cage has spurred research into new potential therapeutics, particularly in the antiviral field. Early work focused on leveraging the known anti-influenza activity of amantadine by modifying its primary amine to a guanidine group, creating 1-(1-Adamantyl)guanidine. This modification was explored due to the higher basicity of the guanidine group compared to an amine.

Research has shown that transforming the amino group of amantadine and its analogue rimantadine (B1662185) into a guanidino group can be a viable approach to overcome viral resistance. Studies have investigated the synthesis and antiviral properties of these modified compounds. nih.gov One particular area of investigation involved the synthesis of a series of N-alkylated 1-adamantyl guanidines to explore how substitutions on the guanidine nitrogen atoms affect biological activity. Within this series, 1-(1-Adamantyl)-3-ethyl-guanidine was synthesized and evaluated. However, research indicated that for inhibiting Influenza A multiplication in vitro and in vivo, the non-alkylated parent structure, 1-(1-Adamantyl)guanidine, was the most significantly active compound in the series. This suggests that the addition of an ethyl group, as in this compound, did not enhance, and may have diminished, the specific antiviral activity observed in the parent molecule against that particular viral strain.

Further detailed research findings and specific biological activity data for this compound remain limited in publicly accessible literature, with broader studies focusing on the parent compound or other derivatives.

Table 2: Investigated Adamantane-Guanidine Compounds

Compound Name Base Adamantane Structure Guanidine Substitution Reported Antiviral Focus
1-(1-Adamantyl)guanidine Amantadine Unsubstituted Influenza A nih.gov
Guanidinorimantadine Rimantadine Unsubstituted Influenza A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-2-ethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-2-15-12(14)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBFQSVFIIHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803619-71-8
Record name 3-(adamantan-1-yl)-1-ethylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preclinical Pharmacological Investigations and Biological Activities of Adamantane Derived Guanidines

Receptor Modulation and Ligand Interactions

Sigma-1 Receptor (S1R) Ligand Activity

The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release. nih.gov The S1R is a target for a diverse range of synthetic compounds, and adamantane-derived guanidines have emerged as a promising class of S1R ligands.

Research into the structure-activity relationships of guanidine (B92328) derivatives has highlighted the importance of the adamantyl group for high-affinity S1R binding. A notable example is the radiolabeled compound [125I]-1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG), which has been shown to bind to sigma sites with high affinity, exhibiting a dissociation constant (Kd) in the low nanomolar range. nih.gov In competitive binding assays, the potency of various sigma-specific drugs in displacing [125I]PIPAG further confirmed its high-affinity interaction with the S1R. nih.gov Haloperidol (B65202), a known S1R antagonist, was the most potent inhibitor of [125I]PIPAG binding, followed by other established sigma ligands. nih.gov This demonstrates that the 1-adamantyl-guanidine scaffold is a key pharmacophore for achieving high-affinity binding to the S1R.

Table 1: Binding Affinity of Adamantane-Related Guanidine and Reference Compounds at the Sigma-1 Receptor

Compound Receptor Binding Affinity (Kd/IC50) Reference
[125I]-1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG) Sigma-1 Low nanomolar (Kd) nih.gov
Haloperidol Sigma-1 High potency inhibitor of [125I]PIPAG binding nih.gov
1,3-di-o-tolylguanidine (DTG) Sigma-1 Inhibitor of [125I]PIPAG binding nih.gov
BMY 14802 Sigma-1 Inhibitor of [125I]PIPAG binding nih.gov

This table is interactive and can be sorted by column.

The functional activity of ligands at the S1R can be categorized as either agonistic or antagonistic. While agonists activate the receptor, leading to downstream signaling events, antagonists bind to the receptor without eliciting a response, thereby blocking the effects of agonists. Several S1R ligands with antagonistic properties have been identified. nih.gov For instance, haloperidol is a well-characterized S1R antagonist. nih.gov The antagonistic activity of a compound at the S1R can be demonstrated by its ability to block the effects of a known S1R agonist. nih.gov Given the structural similarities of 1-(1-Adamantyl)-3-ethyl-guanidine to other known S1R ligands, it is plausible that it may also exhibit antagonistic properties at this receptor. However, specific functional assays are required to definitively characterize its activity as an antagonist.

P2X7 Receptor Antagonism and Allosteric Modulation

The P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to inflammatory responses, making it a target for anti-inflammatory drug development. nih.gov Adamantane-containing compounds have been investigated as P2X7R antagonists. Specifically, a series of adamantyl cyanoguanidines have been developed and shown to act as potent P2X7R antagonists. unisa.edu.au These compounds were designed as hybrids of known P2X7R antagonist scaffolds, combining the adamantyl amide structure with a cyanoguanidine moiety. unisa.edu.au This research provides a proof-of-concept for the utility of the adamantyl-guanidine scaffold in targeting the P2X7R. unisa.edu.au The antagonism of the P2X7R by these compounds was demonstrated by their ability to inhibit both pore formation and the release of the pro-inflammatory cytokine interleukin-1β. unisa.edu.au

Table 2: Activity of Adamantyl Cyanoguanidine Compounds at the P2X7 Receptor

Compound Activity Assay Reference
Adamantyl Cyanoguanidines P2X7R Antagonist Pore-formation inhibition unisa.edu.au

This table is interactive and can be sorted by column.

Opioid Receptor Ligand Potential of Bicyclic Guanidines with Adamantyl Substructures

Opioid receptors, which include the mu (µ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics. nih.gov The guanidinium (B1211019) group has been identified as a key feature in some ligands that bind to opioid receptors. For instance, guanidinium and amino imidazolinium derivatives of N-4-piperidyl-propanamides have demonstrated high affinity for µ-opioid receptors. nih.gov Furthermore, the screening of a bicyclic guanidine library led to the identification of a compound with good affinity for the κ-opioid receptor. nih.gov More recently, bis-cyclic guanidine heterocyclic peptidomimetics have been synthesized and shown to possess mixed µ, κ, and δ-opioid receptor activity. nih.gov While these studies did not specifically investigate adamantane-containing guanidines, the established role of the guanidine moiety in opioid receptor binding suggests that the incorporation of an adamantyl substructure could lead to novel opioid receptor ligands with unique pharmacological profiles. The lipophilic and rigid nature of the adamantane (B196018) group could influence the binding affinity and selectivity of such compounds for the different opioid receptor subtypes.

Enzyme Inhibition Profiles

In addition to receptor modulation, adamantane-derived guanidines have the potential to act as enzyme inhibitors. The adamantane scaffold is known to confer inhibitory activity against various enzymes. For example, adamantyl-containing ureas and thioureas have been synthesized and found to be potent inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. researchgate.net Furthermore, a guanidine-based synthetic compound was identified as an inhibitor of acid ceramidase (ASAH1), an enzyme implicated in angiogenesis. nih.gov This compound was shown to directly bind to ASAH1 and inhibit its activity. nih.gov These findings suggest that a compound like this compound, which combines both the adamantane and guanidine pharmacophores, could potentially inhibit enzymes such as sEH and ASAH1.

Table 3: Enzyme Inhibition by Adamantane and Guanidine-Containing Compounds

Compound Class Target Enzyme Activity Reference
Adamantyl-containing ureas/thioureas Soluble Epoxide Hydrolase (sEH) Potent Inhibitors researchgate.net

This table is interactive and can be sorted by column.

Urokinase-type Plasminogen Activator (uPA) Inhibition by N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea Analogs

No specific data concerning the urokinase-type plasminogen activator (uPA) inhibitory activity of this compound was found in the reviewed literature. However, research into analogous structures, specifically N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea, provides insight into how the adamantane moiety interacts with the uPA enzyme.

A study involving X-ray crystallography of human uPA complexed with the inhibitor N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea (WX-293) revealed key binding interactions. The phenylguanidine portion of the molecule inserts into the S1 specificity pocket of the enzyme, where its guanidine group forms a salt bridge with the aspartate residue Asp189. nih.gov Additional hydrogen bonds are formed with Serine 190 (Ser190), Glycine 193 (Gly193), Serine 195 (Ser195), and Glycine 219 (Gly219). The adamantyl group and the central urea (B33335) moiety engage with a more hydrophobic S1' subsite, making new interactions with residues such as Valine 41 (Val41) and Histidine 57 (His57). nih.gov This demonstrates a structural basis for the inhibition of uPA by this class of adamantane-containing compounds.

Antimicrobial and Antiparasitic Activities

Antibacterial and Antifungal Efficacy of Adamantane-Guanidine Derivatives

While the antibacterial and antifungal efficacy of this compound has not been specifically documented, broader studies on adamantane derivatives containing guanidine, thiazole (B1198619), and isothiourea groups have shown significant antimicrobial properties. nih.govmdpi.commdpi.com The lipophilic nature of the adamantane cage is recognized for its potential to enhance the bioavailability and therapeutic efficacy of bioactive molecules. mdpi.com

One study detailed the synthesis of 1-(2-adamantyl)biguanide derivatives, which were then cyclized to form various guanidine-containing heterocyclic compounds. An azomethine derivative from this series demonstrated notable bacteriostatic effects against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov

More recent research has explored novel adamantane-containing thiazole compounds. Several of these derivatives displayed potent, broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. nih.gov Similarly, a 2024 study on seventeen adamantane derivatives found four compounds with high antibacterial potential against all tested Gram-positive strains, with Staphylococcus epidermidis being the most susceptible. mdpi.com In terms of antifungal activity, certain derivatives showed potent action against Candida albicans. nih.govmdpi.com

The table below summarizes the minimum inhibitory concentration (MIC) for selected adamantane-thiazole derivatives against various microbial strains.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Adamantane-Thiazole Derivatives

Compound S. aureus B. subtilis E. coli P. aeruginosa C. albicans
5c 62.5 31.25 125 >1000 >1000
5g 62.5 62.5 125 250 500
5l 31.25 62.5 125 >1000 250
5q 125 125 250 500 62.5

Data sourced from studies on adamantane-containing thiazoles. nih.gov

Antituberculosis Activity of Adamantyl-Substituted Guanidines and Related Ureas

Specific antituberculosis activity for this compound is not reported in the surveyed literature. However, a related class of compounds, 1-adamantyl-3-heteroaryl ureas, has been the focus of significant research efforts to develop new drugs against Mycobacterium tuberculosis. nih.govnih.govsigmaaldrich.com

This class of compounds is known to be active against mycobacteria, with lead compounds inhibiting the MmpL3 membrane transporter, which is essential for mycolic acid transport across the bacterial plasma membrane. nih.govnih.gov Research has focused on optimizing these urea analogs to improve their pharmacokinetic profiles and increase their selectivity for anti-TB activity. nih.govsigmaaldrich.com One key finding is that attaching the adamantyl group through its secondary 2-position, rather than the tertiary 1-position, can significantly enhance antituberculosis potency. nih.gov The replacement of a phenyl ring with various heteroaryl systems (such as oxadiazole and pyrazole) has led to compounds with potent anti-TB activity, achieving minimum inhibitory concentrations in the sub-microgram per milliliter range. nih.govnih.gov

Trypanocidal Activity of Lipophilic Adamantane-Based Guanylhydrazone Analogs

There is no specific information on the trypanocidal activity of this compound. However, extensive structure-activity relationship (SAR) studies have been performed on adamantane-based guanylhydrazones for the treatment of trypanosomiasis, the disease caused by Trypanosoma parasites. lshtm.ac.ukbenthamdirect.comnih.govnih.gov The design strategy for these compounds combines the lipophilic adamantane core, which may aid in crossing the blood-brain barrier, with the known trypanocidal properties of the guanylhydrazone moiety. lshtm.ac.uk

Research has shown that functionalizing the adamantane core at the C2 position with a guanylhydrazone group and adding a lipophilic alkyl chain at the C1 position creates potent trypanocidal agents. nih.govnih.gov The synergistic effect between the C1 side chain's lipophilicity and the C2 functionality is crucial for activity against Trypanosoma brucei. nih.govnih.gov These compounds are thought to act as potential inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC), an important enzyme in the polyamine biosynthesis pathway of the parasites. lshtm.ac.uk

The table below presents the in vitro activity of selected 1-alkyltricyclodecan-2-guanylhydrazones against T. brucei.

Table 2: Trypanocidal Activity of Adamantane Guanylhydrazone Analogs against T. brucei

Compound 1-Alkyl Side Chain IC₅₀ (µM) IC₉₀ (µM)
2c C₁₀H₂₁ 0.09 ± 0.02 0.11 ± 0.00
2d C₁₁H₂₃ 0.11 ± 0.01 0.13 ± 0.01
2f C₁₃H₂₇ 0.44 ± 0.04 0.50 ± 0.02
2g C₁₄H₂₉ 0.13 ± 0.02 0.14 ± 0.01

Data represents the mean of triplicate experiments ± SEM. IC₅₀/IC₉₀ are the concentrations required to inhibit parasite growth by 50% and 90%, respectively. Sourced from Papanastasiou et al., 2008. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design of Adamantane Guanidines

Conformational Analysis and Molecular Features

Influence of Adamantyl Substitution on Molecular Conformation

The adamantane (B196018) scaffold, a rigid and nearly stress-free fusion of three cyclohexane (B81311) rings, imposes significant conformational constraints on the molecules to which it is attached. elifesciences.org Its bulky nature can control the orientation of adjacent functional groups, which is a key factor in optimizing both the potency and selectivity of a drug at its target. researchgate.net

When a substituent is added to a cyclohexane ring, it can occupy either an axial or an equatorial position, with the equatorial position generally being more stable to minimize steric repulsion. youtube.com For adamantane, which is essentially a system of fused chair-form cyclohexanes, any substituent is inherently fixed in a specific spatial orientation. This rigidity can be advantageous in drug design, as it reduces the number of possible conformations a molecule can adopt, potentially leading to a more favorable interaction with a specific binding site.

In the case of N,N'-substituted guanidines, the geometry can be influenced by the steric bulk of the substituents. nih.govrsc.org The large adamantyl group in 1-(1-Adamantyl)-3-ethyl-guanidine would be expected to significantly influence the rotational freedom around the C-N bonds of the guanidine (B92328) core. Studies on related N'-substituted N-acylguanidines have shown that out of eight possible conformations, only two are predominantly observed, and the preference is dictated by intermolecular interactions with anions, solvent molecules, or receptors. nih.gov The steric demand of the adamantyl group likely plays a crucial role in favoring specific conformations that minimize steric hindrance, thereby influencing how the molecule presents its functional groups for biological interactions. rsc.org

"Y" Shape Molecular Binding Models for Guanidine Scaffolds

The guanidinium (B1211019) group, the protonated form of guanidine that is prevalent at physiological pH, is a planar, symmetrical ion with its positive charge delocalized over the three nitrogen atoms. wikipedia.org This feature allows it to act as a multidentate hydrogen bond donor. The planar, trigonal arrangement of the nitrogen atoms in the guanidinium ion is often described as a "Y" shape.

This "Y" shape is fundamental to its ability to bind to biological targets. For instance, in guanidine-sensing riboswitches, the guanidinium cation is recognized through a network of coplanar hydrogen bonds with guanine (B1146940) bases and phosphate (B84403) oxygens in the RNA structure. nih.gov This precise geometric and electrostatic complementarity is crucial for selective binding. The guanidinium ion forms multiple hydrogen bonds, often in a specific spatial arrangement that matches the acceptor sites on the receptor, which can be envisioned as the arms of the "Y" engaging with the target. This multi-point interaction contributes to high-affinity binding.

Impact of the Adamantyl Moiety on Biological Performance

The introduction of an adamantyl group into a drug candidate often leads to significant improvements in its pharmacological profile. This is attributed to the unique combination of lipophilicity, steric bulk, and rigidity that this moiety imparts.

Role in Enhancing Ligand Lipophilicity and Membrane Permeation

One of the most well-documented roles of the adamantane group in drug design is its ability to significantly increase the lipophilicity of a molecule. nih.gov Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A common measure of lipophilicity is the octanol/water partition coefficient (log P). The incorporation of an adamantyl group can increase the log P value of a compound, which often enhances its ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier. nih.govnih.gov

The adamantane moiety is often referred to as a "lipophilic bullet" for its effectiveness in improving the pharmacokinetic properties of drugs. nih.gov This enhanced lipophilicity facilitates the partitioning of the drug molecule into the lipid bilayer of cell membranes, which is a crucial step for passive diffusion into cells. nih.gov For compounds like this compound, the highly lipophilic adamantane group would be expected to significantly improve its ability to permeate cell membranes compared to a non-adamantylated analog. This increased membrane permeability can lead to better bioavailability and distribution to target tissues.

| Blood-Brain Barrier | The addition of an adamantane group has been shown to increase the permeability of compounds through the blood-brain barrier. | nih.gov |

Contributions to Receptor Binding Affinity and Selectivity

For example, a study of 1-(p-iodophenyl)-3-(1-adamantyl)guanidine demonstrated high-affinity binding to sigma binding sites. nih.gov The adamantyl group in this compound likely occupies a lipophilic cavity in the receptor, contributing to the potent and selective binding. The selectivity of a ligand can also be enhanced by the adamantyl group. Its defined size and shape can provide a better "fit" for the intended target receptor over other, off-target receptors, thus reducing the likelihood of unwanted side effects.

Furthermore, the adamantane scaffold can act as a rigid anchor, positioning the other functional groups of the ligand in an optimal orientation for interaction with the receptor. researchgate.net In this compound, the adamantyl group would anchor the molecule in a hydrophobic pocket, while the guanidine and ethyl groups are presented to other regions of the receptor, leading to a specific and high-affinity interaction. Research on various adamantane derivatives has shown that even minor changes to the adamantane structure can lead to marked differences in binding potencies, highlighting the importance of its specific three-dimensional shape for receptor interaction. nih.gov

Table 2: Adamantane Derivatives and Receptor Interactions

Compound/Class Receptor/Target Key Findings Reference
1-(p-iodophenyl)-3-(1-adamantyl)guanidine Sigma binding sites Binds with high affinity, suggesting a good fit of the adamantyl group in a lipophilic pocket of the receptor. nih.gov
Adamantane-based compounds Various receptors The rigid adamantane scaffold can control the orientation of functional groups to optimize potency and selectivity. researchgate.net

Steric and Electronic Effects on Enzymatic Interactions

The adamantyl group can influence a molecule's interaction with enzymes through both steric and electronic effects. The steric bulk of the adamantane moiety can play a protective role by shielding adjacent functional groups from metabolic degradation by enzymes. This steric hindrance can increase the metabolic stability of a drug, leading to a longer plasma half-life. researchgate.net

In terms of direct enzymatic interactions, the adamantyl group can act as a "space-filling" moiety that can either promote or inhibit binding to an enzyme's active site. If the active site contains a suitably sized hydrophobic pocket, the adamantyl group can fit snugly, leading to potent inhibition. This has been a successful strategy in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV). nih.gov

Modulation of Biological Activity by N-Substituents on the Guanidine Core

The guanidine group of 1-adamantylguanidine features several nitrogen atoms that can be substituted to modulate the molecule's physicochemical properties and biological activity. The strategic placement of different functional groups on this core is a key tactic in drug design.

The introduction of substituents at the nitrogen atoms of the guanidine core can significantly impact biological potency. Studies on various adamantane-guanidines have shown that even small changes, such as the addition of alkyl groups, can lead to dramatic shifts in activity.

A key example is seen in the development of antiviral agents targeting the Influenza A virus. Research into a series of 1-adamantyl guanidines with different N-alkylation patterns revealed that the unsubstituted parent compound, 1-adamantylguanidine, was the most effective at inhibiting viral multiplication both in vitro and in vivo. nih.gov The introduction of alkyl groups on the guanidine nitrogens, such as in this compound, generally leads to a decrease or complete loss of antiviral activity. nih.gov This suggests that for this particular target, the unsubstituted guanidinium group is crucial for the interaction, and steric hindrance from alkyl substituents is detrimental.

This principle is not universal and depends heavily on the biological target. For other applications, N-substitution is a viable strategy for optimizing potency. The general approach involves synthesizing a library of compounds with varying substituents—from small alkyl chains like ethyl and methyl to bulkier groups and aryl rings—and evaluating their activity. This systematic variation allows researchers to probe the steric and electronic requirements of the target's binding site. For instance, while N-alkylation reduced anti-influenza activity, different substitution patterns could be favorable for other targets where hydrophobic interactions or specific steric bulk in the binding pocket are desired. nih.gov

Table 1: Effect of N-Substitution on Anti-Influenza A Activity of 1-Adamantylguanidines

CompoundR', R'' SubstituentsRelative Activity
1-AdamantylguanidineH, HSignificant Inhibition
N-alkylated 1-Adamantylguanidinese.g., Ethyl, MethylReduced or No Inhibition
Data sourced from a review on adamantane derivatives in medicinal chemistry. nih.gov

Understanding why certain substituents enhance or diminish activity requires a three-dimensional view of the ligand-target complex. Structure-based rationalization uses experimental data, such as X-ray crystallography, or computational models to analyze the specific molecular interactions that govern binding.

For adamantane derivatives, the bulky adamantane cage is well-known to fit into lipophilic pockets in target proteins, forming favorable van der Waals interactions. nih.govmdpi.com The guanidine portion, being highly basic and protonated at physiological pH, acts as a strong hydrogen bond donor, forming multiple salt bridges and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) or backbone carbonyls in the receptor. mdpi.com

In the case of this compound, the ethyl group would occupy space adjacent to the core guanidinium interaction site. If the binding pocket is sterically constrained, this ethyl group could cause a clash, preventing the optimal positioning of the guanidine group for hydrogen bonding and thus reducing binding affinity and biological activity. This aligns with the observation that N-alkylation is detrimental to the anti-influenza activity of adamantyl-guanidines. nih.gov

Conversely, if the target protein has an adjacent hydrophobic sub-pocket, an N-alkyl or N-aryl substituent could engage in additional favorable interactions, thereby increasing potency. Docking studies on other adamantane-based inhibitors have shown that such pockets are frequently exploited to gain affinity and selectivity. mdpi.comnih.gov Therefore, the effect of the N-ethyl group is entirely context-dependent on the topology of the specific biological target.

Computational and Theoretical Approaches in SAR Elucidation

To guide the synthesis of new analogs and to understand SAR at a deeper level, various computational chemistry techniques are employed. These methods can predict molecular properties, simulate ligand-receptor binding, and quantify the energetic contributions of different molecular fragments to the binding affinity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. chemrxiv.org For adamantane-guanidines, DFT calculations can provide valuable insights into properties that govern their reactivity and interaction potential. These calculations can determine the distribution of electron density, the molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov

The high basicity of the guanidine group, a key feature of its biological function, can be rationalized through DFT. researchgate.net Calculations show that the positive charge in the protonated guanidinium cation is delocalized across the central carbon and three nitrogen atoms, which enhances its ability to form strong and geometrically specific hydrogen bonds. nih.gov DFT studies on guanidinium derivatives help in understanding their structural parameters and vibrational frequencies, which can be compared with experimental data. researchgate.net

For a molecule like this compound, DFT could be used to:

Analyze Conformation: Determine the most stable three-dimensional arrangement of the molecule, considering the rotation around the C-N bonds.

Calculate Reactivity Descriptors: Predict the sites most likely to engage in electrophilic or nucleophilic interactions.

Model Reaction Mechanisms: Investigate the protonation steps and the dynamics of hydrogen bonding. rsc.org

These theoretical insights are crucial for rationalizing observed biological activities and for the design of new compounds with tailored electronic properties. chemrxiv.orgmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is widely used to study adamantane derivatives by placing the adamantane cage into hydrophobic pockets of enzymes or ion channels. nih.govmdpi.comnih.gov For adamantane-guanidines, docking simulations can model how the adamantyl group anchors the molecule in a lipophilic site while the guanidinium group seeks out polar, hydrogen-bonding partners. nih.gov

For this compound, a typical docking study would involve:

Obtaining the 3D structure of the target protein.

Generating a low-energy 3D conformation of the ligand.

Systematically sampling different positions and orientations of the ligand in the protein's active site.

Scoring the resulting poses based on a function that estimates the binding affinity, often considering factors like hydrogen bonds and hydrophobic interactions.

Table 2: Representative Binding Affinity Scores from Docking Studies of Adamantane Derivatives

Compound ClassTargetPredicted Binding Affinity (kcal/mol)Key Interactions Noted
Adamantane-linked 1,2,4-triazoles11β-HSD1-7.50 to -8.92Hydrogen bonds with Ser170, Tyr183. nih.gov
Adamantane-linked 1,2,4-triazoles11β-HSD1Similar to native ligandAdamantane in hydrophobic pocket. mdpi.com
Note: These are examples for related adamantane structures, not the specific guanidine compound. The scores indicate the predicted strength of the interaction.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding. MD can reveal the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of water molecules in mediating interactions. kobe-u.ac.jp

The Fragment Molecular Orbital (FMO) method is a quantum mechanical technique that allows for the calculation of properties of large molecular systems, like protein-ligand complexes, with high accuracy. kobe-u.ac.jp The system is divided into smaller "fragments" (e.g., individual amino acid residues and the ligand), and quantum calculations are performed on these fragments and their pairs. nih.gov

A key output of the FMO method is the Inter-Fragment Interaction Energy (IFIE), which quantifies the energy of interaction between any two fragments. researchgate.net This allows for a detailed breakdown of the total binding energy into contributions from individual amino acid residues. kobe-u.ac.jpnih.gov

For a complex of this compound with a target protein, an FMO-IFIE analysis could be performed by defining the ligand itself as one or more fragments. For instance, the adamantyl group, the guanidine core, and the ethyl substituent could be treated as separate fragments to analyze their individual contributions to binding. This would provide a highly detailed, quantitative map of the interactions, highlighting which residues have strong stabilizing (attractive) or destabilizing (repulsive) interactions with each part of the ligand. This level of detail is invaluable for rationalizing SAR and for guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Mechanistic Insights at the Molecular and Cellular Level

Elucidation of Molecular Binding Modes

The distinct chemical architecture of adamantane-guanidines, characterized by the bulky, hydrophobic adamantane (B196018) cage and the positively charged guanidinium (B1211019) group, dictates their interaction with protein targets. These interactions have been explored through X-ray crystallography and computational modeling, providing a detailed picture of the binding landscape.

While a specific crystal structure for 1-(1-Adamantyl)-3-ethyl-guanidine was not found in the search results, analysis of related adamantane-containing molecules provides significant insight into how this class of compounds binds to its targets. nih.gov For instance, the urokinase-type plasminogen activator (uPA) system is a key target in pathological processes. uPA is a serine protease that, when bound to its receptor (uPAR), plays a role in pericellular proteolysis. nih.gov The binding of inhibitors to uPA is critical for modulating its activity.

X-ray crystallography studies of various inhibitors complexed with uPA reveal a common binding pattern. The specificity pocket of uPA is a deep, hydrophobic cavity. The adamantane moiety of an inhibitor is ideally suited to occupy this pocket, establishing extensive van der Waals contacts and displacing water molecules, which is an entropically favorable process. The guanidine (B92328) group, being protonated at physiological pH, is positioned to form strong, charge-assisted hydrogen bonds and salt bridges with acidic residues, such as Aspartate (Asp), located at the entrance of the binding pocket. This "lock-and-key" interaction, involving both hydrophobic and electrostatic forces, anchors the molecule firmly to the enzyme's active site. Although structures with adamantane-guanidines specifically were not detailed, studies on adamantane-linked carbothioamides show how the adamantane group anchors within protein structures. nih.gov

Table 1: Key Interaction Points in Adamantane-Based Inhibitor/Target Complexes

Interacting Moiety Target Residues/Region Type of Interaction Significance
Adamantane Cage Hydrophobic Pocket Van der Waals forces, Hydrophobic interactions Anchors the molecule deep within the active site, providing high affinity and stability.

| Guanidine Group | Acidic Amino Acids (e.g., Aspartate) | Hydrogen Bonds, Salt Bridges | Provides specificity and strong electrostatic anchoring at the pocket entrance. |

Computational modeling serves as a powerful tool to supplement and predict the binding modes of ligands like adamantane-guanidines. These models are particularly useful for understanding interactions with receptors where high-quality crystal structures are challenging to obtain, such as the Sigma-1 receptor (S1R). The S1R is an intracellular chaperone protein located at the endoplasmic reticulum (ER). nih.govfrontiersin.org

Modeling studies of ligands binding to S1R suggest that the interaction is primarily governed by hydrophobic and electrostatic complementarity. nih.gov The bulky adamantane group of a ligand is predicted to fit into a hydrophobic region of the receptor, a site that shares homology with a sterol-binding 'pocket'. nih.gov The positively charged guanidinium moiety is thought to interact with anionic amino acid residues within the C-terminal domain of the receptor, which is crucial for ligand binding. nih.gov This two-point interaction ensures a specific and high-affinity binding orientation. Such models help in understanding how different substitutions on the adamantane or guanidine groups might enhance or decrease binding affinity, guiding the design of more potent and selective molecules.

Cellular Response Pathways Modulated by Adamantane-Guanidines

The binding of adamantane-guanidines to their molecular targets, particularly the Sigma-1 receptor, initiates a cascade of cellular events. As antagonists, these compounds disrupt the normal chaperone functions of S1R, leading to cellular stress and, ultimately, programmed cell death in certain pathological contexts like cancer. nih.govcornell.edu

The Sigma-1 receptor (S1R) is a chaperone protein at the ER that plays a role in maintaining protein quality control and calcium signaling. nih.govfrontiersin.org It often exists in a complex with another chaperone, BiP (Binding immunoglobulin protein). nih.gov Antagonists from the adamantane-guanidine family, such as the related compound 1-(4-iodophenyl)-3-(2-adamantyl) guanidine (IPAG), disrupt the function of S1R. nih.govcornell.edu This disruption is believed to interfere with the proper folding and processing of proteins within the ER, leading to a condition known as ER stress. nih.gov

When the load of misfolded proteins in the ER becomes too high, the cell activates a protective signaling network called the Unfolded Protein Response (UPR). nih.govresearchgate.net The UPR aims to restore homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of molecular chaperones. Key markers of UPR activation, such as the induction of BiP and the phosphorylation of proteins like PERK and IRE1α, are observed in cells treated with S1R antagonists. researchgate.net Studies show that antagonism of S1R by compounds like IPAG leads to a dose-dependent activation of the UPR, confirming that these molecules disrupt protein homeostasis. nih.govresearchgate.net This indicates that the S1R is critical for helping cancer cells cope with stress, and its inhibition removes this protective mechanism. nih.gov

Table 2: Markers of the Unfolded Protein Response Induced by S1R Antagonism

UPR Marker Function Observation upon S1R Antagonism Reference
BiP (GRP78) Master ER chaperone, binds unfolded proteins. Increased expression levels. researchgate.net
p-PERK Phosphorylated (active) form of a kinase that reduces global protein synthesis. Increased phosphorylation. researchgate.net
ATF4 Transcription factor that upregulates stress-response genes. Increased protein levels. researchgate.net

| p-IRE1α | Phosphorylated (active) form of an endoribonuclease that initiates splicing of XBP1 mRNA. | Increased phosphorylation. | researchgate.net |

While the initial cellular response to S1R antagonism and ER stress is protective (UPR and autophagy), prolonged and overwhelming stress ultimately triggers apoptosis, or programmed cell death. nih.gov If the UPR fails to restore homeostasis, it switches from a pro-survival to a pro-apoptotic signal. The induction of apoptosis is a key mechanism behind the anticancer activity of adamantane derivatives. nih.gov

The transition to apoptosis involves several UPR-related pathways. For instance, the sustained activation of the PERK-ATF4 branch of the UPR leads to the upregulation of the pro-apoptotic transcription factor CHOP. Furthermore, activated IRE1α can recruit other proteins to initiate caspase cascades, which are the executive enzymes of apoptosis. Research demonstrates that in cancer cells, apoptosis occurs after the induction of the UPR and autophagy following treatment with S1R ligands. nih.gov This suggests a sequential process where the initial cytoprotective responses are eventually overcome, leading to cell death. nih.gov Adamantane-based compounds have been shown to increase the expression of key apoptotic executioners like caspase-3, confirming their role in inducing apoptosis in cancer cells. nih.gov

Advanced Research Directions and Future Perspectives in Adamantane Guanidine Chemistry

Design and Synthesis of Novel Adamantane-Guanidine Scaffolds with Enhanced Selectivity

The quest for more effective and safer therapeutics has driven the design and synthesis of new adamantane-guanidine scaffolds with improved selectivity for their biological targets. The adamantane (B196018) cage serves as a bulky, lipophilic anchor, which can be strategically functionalized to fine-tune the pharmacological profile of the molecule. publish.csiro.au

Researchers are exploring several strategies to enhance selectivity. One approach involves the strategic placement of substituents on the adamantane core. The bridgehead positions of adamantane are particularly amenable to functionalization, allowing for the introduction of various chemical groups that can modulate the compound's interaction with its target protein. researchgate.net For instance, the introduction of hydroxyl or amino groups can create additional hydrogen bonding opportunities, leading to a more specific and tighter binding to the target receptor.

Another key area of investigation is the modification of the guanidine (B92328) group itself. The basicity of the guanidine moiety is crucial for its interaction with many biological targets, but it can also contribute to off-target effects. By synthesizing derivatives with altered pKa values, chemists aim to optimize the electrostatic interactions with the desired target while minimizing interactions with other proteins.

The synthesis of these novel scaffolds often employs multi-step reaction sequences. Efficient routes to tetra-functionalized adamantane derivatives have been developed, providing versatile platforms for creating libraries of compounds with diverse substitution patterns. capes.gov.br These synthetic advancements are crucial for systematically exploring the structure-activity relationships (SAR) and identifying candidates with optimal selectivity.

Exploration of Untapped Therapeutic Targets for Adamantyl-Guanidines

While adamantane-guanidine derivatives have been investigated for their activity at certain receptors, the full therapeutic potential of this class of compounds remains largely untapped. Researchers are actively exploring new biological targets where the unique structural features of adamantyl-guanidines could offer therapeutic benefits.

One promising area is the modulation of ion channels. The lipophilic adamantane group can facilitate the partitioning of the molecule into the cell membrane, bringing the charged guanidine group into proximity with the ion channel pore. This could lead to the development of novel channel blockers or modulators for the treatment of various neurological and cardiovascular disorders.

Another emerging field of interest is the targeting of viral proteins. The adamantane scaffold has a well-established history in antiviral drug discovery, with amantadine (B194251) being a notable example. By combining the adamantane moiety with a guanidine group, which can mimic protonated arginine, researchers are designing new compounds aimed at disrupting viral replication processes.

Furthermore, the unique geometry of adamantane-guanidines makes them attractive candidates for targeting allosteric binding sites on receptors. Allosteric modulators offer the potential for greater selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands. The development of adamantyl-guanidines as allosteric modulators could open up new therapeutic avenues for a wide range of diseases.

The sigma-2 (σ2) receptor, which is overexpressed in many types of cancer cells, represents another potential target. Adamantane-based scaffolds have been shown to be suitable for designing σ2 receptor ligands, which could be developed as imaging agents or for targeted drug delivery to tumors. nih.gov

Application of Advanced Computational Methodologies for Predictive Drug Design

The integration of advanced computational methods has become an indispensable part of modern drug discovery, and the field of adamantane-guanidine research is no exception. nih.gov These in silico techniques accelerate the design-synthesis-testing cycle by providing valuable insights into the molecular interactions that govern biological activity. alliedacademies.org

Molecular docking is a widely used computational tool to predict the binding orientation and affinity of adamantane-guanidine derivatives to their target proteins. beilstein-journals.org By generating and scoring numerous possible binding poses, researchers can prioritize the synthesis of compounds that are most likely to be active. This structure-based drug design approach is particularly powerful when the three-dimensional structure of the target protein is known. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are employed to build mathematical models that correlate the chemical structures of adamantane-guanidine compounds with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, guiding the design of new derivatives with improved potency.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions. By simulating the movement of atoms over time, MD simulations can reveal the stability of the binding pose and identify key interactions that contribute to the binding affinity. This level of detail is crucial for understanding the mechanism of action and for designing compounds with optimized binding kinetics. nih.gov

Pharmacophore modeling is another valuable ligand-based approach, especially when the structure of the target is unknown. nih.gov By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can be used to screen large virtual libraries for new adamantane-guanidine scaffolds with the desired pharmacological profile.

These computational methods not only guide the design of more potent and selective compounds but also help in predicting their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of orally bioavailable drugs. nih.gov

Strategies for Optimizing Preclinical Efficacy and Biodistribution of Adamantane-Guanidine Leads

Once a promising adamantane-guanidine lead compound is identified, a series of preclinical studies are necessary to evaluate its efficacy and biodistribution. Optimizing these parameters is crucial for translating a promising molecule into a viable drug candidate.

One of the primary challenges in drug development is achieving adequate drug concentrations at the site of action while minimizing exposure to other tissues to reduce potential side effects. The lipophilicity of the adamantane group, while often beneficial for target engagement, can also lead to poor aqueous solubility and non-specific tissue binding.

To address these challenges, researchers are exploring various formulation strategies. The use of nanocarriers, such as liposomes or polymeric nanoparticles, can improve the solubility and alter the biodistribution of adamantane-guanidine compounds. researchgate.net These delivery systems can be designed to target specific tissues or organs, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

Detailed pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds. These studies provide crucial information on the drug's half-life, clearance, and volume of distribution, which helps in designing appropriate dosing regimens for further preclinical and clinical testing.

Furthermore, in vivo efficacy studies in relevant animal models of disease are the ultimate test of a lead compound's therapeutic potential. These studies, combined with detailed biodistribution analysis using techniques like radiolabeling, provide a comprehensive picture of the compound's performance in a living system and guide its further development.

Q & A

Q. Answer :

  • Purity Assessment :
    • HPLC : Use a C18 column with acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min; compare retention times to reference standards.
    • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 263.2 (calculated for C₁₃H₂₂N₄).
  • Stability Testing :
    • Store aliquots at –20°C (long-term), 4°C (short-term), and room temperature.
    • Monitor degradation via HPLC every 7 days; degradation products (e.g., adamantyl alcohols) appear as secondary peaks after 30 days at 25°C .

Advanced: What strategies can resolve contradictions in reported receptor-binding affinities of this compound?

Answer :
Conflicting affinity data (e.g., σ1 vs. σ2 receptors) may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 overexpressing human σ receptors) and radioligand concentrations (1–5 nM [³H]-DTG).
  • Data Normalization : Express results as % inhibition relative to controls (e.g., haloperidol for σ1).
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Replicate experiments ≥3 times to confirm outliers .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

Q. Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with σ1 receptor (PDB: 6DK1). Key residues: Glu172 (hydrogen bonding with guanidine).
  • QSAR Analysis : Corrogate substituent effects (e.g., ethyl chain length) on logP and IC₅₀. Prioritize derivatives with predicted logP <3.5 for blood-brain barrier penetration.
  • Validation : Synthesize top candidates and test in vitro/in vivo for reduced off-target activity (e.g., NMDA receptor cross-reactivity) .

Advanced: What are the challenges in designing in vivo pharmacokinetic studies for this compound, and how can they be mitigated?

Q. Answer :

  • Challenge 1 : Low aqueous solubility (<0.1 mg/mL).
    Solution : Use solubilizers (e.g., 10% DMSO/cyclodextrin) or nanoformulations.
  • Challenge 2 : Rapid clearance (t₁/₂ ~2 hr in rodents).
    Solution : Administer via osmotic minipumps for sustained release.
  • Data Collection : Perform LC-MS/MS on plasma samples (LLOQ: 1 ng/mL) to quantify exposure. Compare AUC₀–24h across dosing regimens .

Basic: What analytical techniques are critical for confirming the identity of synthetic intermediates?

Q. Answer :

  • FT-IR : Confirm guanidine N-H stretches (~3400 cm⁻¹) and adamantane C-H bends (~2900 cm⁻¹).
  • NMR : ¹³C NMR should show adamantane quaternary carbons at δ 35–45 ppm and ethyl CH₂ at δ 40–45 ppm.
  • Elemental Analysis : Match calculated (C: 63.8%, H: 8.9%, N: 17.1%) vs. observed values (±0.3% tolerance) .

Advanced: How should researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Q. Answer :

  • Hypothesis Testing :
    • Metabolic Instability : Incubate compound with liver microsomes; identify metabolites via HRMS.
    • Tissue Penetration : Measure brain/plasma ratio (≥0.3 is acceptable) in rodents after IV dosing.
  • Experimental Redesign : Use transgenic models (e.g., σ1 receptor knockout mice) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.